chemical structure and molecular weight of 3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
chemical structure and molecular weight of 3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Title: Structural, Synthetic, and Pharmacological Profiling of 3-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Executive Summary
The molecular architecture of modern targeted therapeutics frequently relies on "privileged scaffolds"—core structures that exhibit high binding affinity across diverse biological targets. Among these, the N-(thiazol-2-yl)benzamide motif stands out as a highly versatile pharmacophore [1]. This whitepaper provides an in-depth technical evaluation of 3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide , a specific derivative characterized by its hydrogen-bonding vectors and favorable physicochemical profile.
By analyzing its molecular identity, detailing a self-validating synthetic methodology, and exploring its biological relevance, this guide serves as a foundational resource for researchers integrating thiazole-benzamide derivatives into hit-to-lead optimization pipelines.
Molecular Identity & Physicochemical Profiling
The compound 3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide combines a meta-substituted phenolic ring with a 5-methyl-1,3-thiazole core, linked via a rigid amide bond. This specific arrangement provides a balanced lipophilicity-to-polarity ratio, making it an excellent candidate for oral bioavailability and membrane permeability.
Structural Data Summary
To facilitate rapid comparison during structure-activity relationship (SAR) studies, the quantitative physicochemical parameters of the molecule are summarized in Table 1.
Table 1: Physicochemical and Structural Parameters
| Parameter | Value | Pharmacological Significance |
| IUPAC Name | 3-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide | Standardized nomenclature for IP filing. |
| Molecular Formula | C₁₁H₁₀N₂O₂S | Confirms atomic composition. |
| Molecular Weight | 234.28 g/mol | Well within the Rule of 5 limit (<500 Da), ideal for fragment-based drug discovery (FBDD). |
| SMILES String | O=C(Nc1ncc(C)s1)c2cccc(O)c2 | Utilized for computational docking and cheminformatics. |
| H-Bond Donors (HBD) | 2 (Phenol -OH, Amide -NH) | Facilitates interactions with kinase hinge regions or GPCR allosteric sites. |
| H-Bond Acceptors (HBA) | 4 (Carbonyl =O, Phenol -O, Thiazole -N, Thiazole -S) | Enhances aqueous solubility and target residence time. |
| Rotatable Bonds | 2 | High rigidity reduces entropic penalty upon target binding. |
Synthetic Methodology: HATU-Mediated Amide Coupling
The synthesis of N-(thiazol-2-yl)benzamides presents a specific chemical challenge: the 2-aminothiazole moiety is electronically deactivated (poorly nucleophilic) due to the electron-withdrawing nature of the heteroaromatic ring. Furthermore, the presence of an unprotected phenol on the benzoic acid can lead to competing esterification [2].
To overcome this, we employ a highly optimized, self-validating protocol utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).
Rationale and Causality
-
Why HATU? HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This extreme reactivity is necessary to force the sluggish 2-aminothiazole to react before the phenol can undergo deleterious side reactions [3].
-
Why DIPEA? DIPEA is a sterically hindered, non-nucleophilic base. It effectively deprotonates the carboxylic acid to initiate HATU activation but is bulky enough to prevent unwanted nucleophilic interference, maintaining the 2-aminothiazole in its reactive free-base form.
Step-by-Step Protocol
Reagents Required:
-
3-Hydroxybenzoic acid (1.0 eq, 10 mmol, 1.38 g)
-
5-Methyl-1,3-thiazol-2-amine (1.1 eq, 11 mmol, 1.25 g)
-
HATU (1.2 eq, 12 mmol, 4.56 g)
-
DIPEA (3.0 eq, 30 mmol, 5.2 mL)
-
Anhydrous DMF (Dimethylformamide, 50 mL)
Procedure:
-
Activation: Dissolve 3-hydroxybenzoic acid in 50 mL of anhydrous DMF under a nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice bath. Add DIPEA, followed by HATU.
-
Validation Check: Stir for 15 minutes. The solution will transition to a distinct yellow/orange hue, indicating the formation of the HOAt active ester.
-
-
Coupling: Add 5-methyl-1,3-thiazol-2-amine portion-wise to the activated mixture. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 to 6 hours.
-
Validation Check: Monitor via LC-MS. The disappearance of the starting mass (m/z 137 for the acid) and the appearance of the product peak (m/z 235.05 [M+H]⁺) confirms conversion.
-
-
Quenching & Extraction: Pour the reaction mixture into 200 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 75 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to rigorously remove residual DMF, followed by brine (50 mL). Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes).
Caption: Synthetic workflow for 3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide via HATU-mediated coupling.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be validated:
-
LC-MS (ESI+): Expected[M+H]⁺ at m/z 235.05. A secondary peak at m/z 257.03 [M+Na]⁺ may also be observed.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.30 (br s, 1H, Amide NH ) - Highly deshielded due to hydrogen bonding and thiazole electron withdrawal.
-
δ 9.75 (s, 1H, Phenol OH )
-
δ 7.45 - 6.95 (m, 4H, Aromatic H of benzene ring)
-
δ 7.18 (d, J = 1.2 Hz, 1H, Thiazole C4-H )
-
δ 2.38 (d, J = 1.2 Hz, 3H, Thiazole C5-CH ₃)
-
Biological Relevance & Pharmacological Application
The N-(thiazol-2-yl)benzamide scaffold is not merely a structural curiosity; it is a highly active pharmacophore utilized in several clinical and pre-clinical candidates.
Mechanism of Action: GPCR Modulation and Kinase Inhibition
Derivatives of this scaffold are well-documented as potent antagonists of the Adenosine A2A receptor, a critical target in the treatment of Parkinson's disease and immuno-oncology [4]. The thiazole nitrogen acts as a crucial hydrogen bond acceptor, while the benzamide carbonyl and NH interact with the transmembrane helices of the GPCR. Furthermore, the 3-hydroxyl group on our specific molecule provides an optimal vector for interacting with solvent-exposed regions or specific polar residues (e.g., Asn253 in the A2A receptor).
When acting as an antagonist, the molecule prevents the endogenous ligand (adenosine) from binding, thereby inhibiting the Gs-protein coupled activation of Adenylyl Cyclase. This halts the conversion of ATP to cAMP, subsequently downregulating Protein Kinase A (PKA) activity.
Caption: Pharmacological modulation of the Adenosine A2A receptor pathway by thiazole-benzamide ligands.
Future Directions in Drug Design
The 5-methyl group on the thiazole ring provides a metabolic shield, preventing rapid oxidation by Cytochrome P450 enzymes at the C5 position, a common liability in unsubstituted thiazoles. Researchers can utilize 3-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide as a starting fragment, utilizing the 3-hydroxyl group as a synthetic handle for etherification (e.g., attaching solubilizing morpholine or piperazine chains) to further optimize pharmacokinetic properties.
References
-
Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. MDPI Crystals. Available at:[Link]
-
HATU – Knowledge and References. Taylor & Francis. Available at:[Link]
-
Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective Kv7.1 (KCNQ1) potassium channel activator. PubMed Central (PMC). Available at:[Link]
-
Synthesis and SAR studies of analogues of 4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-N-thiazol-2-yl-benzamide (Lu AA41063) as adenosine A2A receptor ligands with improved aqueous solubility. PubMed. Available at:[Link]
